Product packaging for D-Glucopyranose, 1-thio-(Cat. No.:CAS No. 22566-82-1)

D-Glucopyranose, 1-thio-

Cat. No.: B1624448
CAS No.: 22566-82-1
M. Wt: 196.22 g/mol
InChI Key: JUSMHIGDXPKSID-COOOUOMPSA-N
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Description

Defining D-Glucopyranose, 1-Thio- as a Thioglycoside Class Member

D-Glucopyranose, 1-thio-, also known by synonyms such as 1-thio-β-D-glucopyranose, is a sugar molecule that falls under the category of thioglycosides. ontosight.ai Thioglycosides are analogues of glycosides where a sulfur atom replaces the oxygen atom in the glycosidic bond. ontosight.ai

Core Structural Distinction: Sulfur Substitution at the Anomeric Carbon

The defining structural characteristic of D-Glucopyranose, 1-thio- is the substitution of the hydroxyl group at the anomeric carbon (C1) with a sulfanyl (B85325) group (-SH). ontosight.ainih.gov This seemingly subtle change from an oxygen to a sulfur atom at this critical position introduces profound alterations to the molecule's chemical and biological behavior compared to its naturally occurring oxygen-containing counterpart, D-glucopyranose. ontosight.ai This substitution impacts the stability and reactivity of the bond at the anomeric center. ontosight.ai

Significance in Carbohydrate Chemistry and Glycoscience

The presence of the sulfur atom at the anomeric position gives D-Glucopyranose, 1-thio- and other thioglycosides enhanced stability towards acid hydrolysis and enzymatic cleavage by glycosidases. ontosight.ainih.gov This resistance to breakdown makes them valuable tools for studying carbohydrate-protein interactions, as they can act as stable mimics of natural carbohydrate ligands. ontosight.ainih.gov Furthermore, their unique reactivity makes them important building blocks in the synthesis of more complex carbohydrate structures and glycoconjugates. ontosight.airesearchgate.net

Overview of Research Interest in D-Glucopyranose, 1-Thio- and its Derivatives

The distinct properties of D-Glucopyranose, 1-thio- have fueled extensive research into its potential applications. Scientists are exploring its role and that of its derivatives as inhibitors of glycosidases, enzymes that play crucial roles in various biological processes. ontosight.ai This has implications for the development of therapeutic agents for a range of diseases. ontosight.airesearchgate.net Moreover, the use of these compounds in the synthesis of novel glycoconjugates, including carbohydrate-based vaccines and metallodrugs, is an active area of investigation. researchgate.netresearchgate.net The ability to create stable thio-analogs of complex carbohydrates opens up new avenues for understanding and manipulating biological systems. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5S B1624448 D-Glucopyranose, 1-thio- CAS No. 22566-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22566-82-1

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

(2R,4S,5R,6R)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(12)11-2/h2-10,12H,1H2/t2-,3?,4+,5-,6-/m1/s1

InChI Key

JUSMHIGDXPKSID-COOOUOMPSA-N

SMILES

C(C1C(C(C(C(O1)S)O)O)O)O

Isomeric SMILES

C([C@@H]1C([C@@H]([C@H]([C@H](O1)S)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)S)O)O)O)O

Origin of Product

United States

Synthetic Methodologies for D Glucopyranose, 1 Thio and Its Analogues

General Synthetic Strategies for 1-Thioglycosides

A variety of methods have been established for the synthesis of 1-thioglycosides, each with its own advantages and substrate scope. These strategies often involve the reaction of a suitably protected glucose derivative with a sulfur-containing nucleophile.

Reaction of Glucose with Hydrogen Sulfide (B99878) and Related Reagents

One of the fundamental approaches to synthesizing 1-thio-D-glucopyranose involves the direct reaction of glucose with hydrogen sulfide. ontosight.ai This method, while foundational, often requires careful control of reaction conditions to achieve desirable yields and selectivity. A more recent development involves the demercuration of tetra-O-acetyl-1-S-phenylmercury(II) thio-β-D-glucopyranose with hydrogen sulfide, which provides a route to O-acetylated glycosyl thiols. wgtn.ac.nz

Utilization of Thioglycosyl Donors in Glycosylation Reactions

Thioglycosides are widely employed as glycosyl donors in the synthesis of more complex oligosaccharides and glycoconjugates. ontosight.aiumsl.edu These donors, which are relatively stable, can be activated under specific conditions to react with a glycosyl acceptor. nih.govjst.go.jp The reactivity of the thioglycosyl donor can be modulated by the nature of the protecting groups on the sugar ring and the aglycon group attached to the sulfur atom. nih.gov For instance, donors with electron-donating protecting groups are more reactive ("armed") than those with electron-withdrawing groups ("disarmed"). nih.gov This difference in reactivity forms the basis of the "armed-disarmed" strategy for chemoselective glycosylations. nih.gov A variety of promoters, including thiophilic reagents like mercury(II) salts, N-iodosuccinimide (NIS) in combination with a Lewis or Brønsted acid, and various metal catalysts, have been developed to activate thioglycosyl donors. jst.go.jpmdpi.com

Table 1: Common Promoters for Activating Thioglycosyl Donors
Promoter SystemTypical Reaction ConditionsNotes
N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH)CH2Cl2/CH3CN, low temperatureWidely used for a variety of thioglycosides. acs.org
Dimethyl(methylthio)sulfonium triflate (DMTST)Organic solvent, often with molecular sievesEffective for the synthesis of 1,2-cis-linked glycosides.
Mercury(II) salts (e.g., Hg(OAc)2, HgBr2)Various organic solventsHistorically significant but less common now due to toxicity. mdpi.com
Copper(II) bromide (CuBr2)-Can be used for the activation of thioglycosides. mdpi.com
Hypervalent Iodine(III) ReagentsMild conditions, short reaction timesAn efficient and metal-free activation method. jst.go.jp

Thioacetolysis Reactions of Anhydroglucopyranose Derivatives

Thioacetolysis of anhydroglucopyranose derivatives provides another avenue for the synthesis of 1-thioglycosides. For example, the acid-catalyzed reaction of 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose with bis(trimethylsilyl) sulfide yields the corresponding α-thiol. d-nb.info This method is particularly useful for accessing sterically hindered thiols.

Approaches Involving Metal-Containing Intermediates (e.g., Mercury(II) Derivatives)

Historically, mercury(II) salts played a significant role in the synthesis of 1-thioglycosides. wgtn.ac.nzmdpi.com These reagents facilitate the introduction of the thio-functionality. For instance, the conversion of 1-thio-β-D-glucopyranose pentaacetate into tetra-O-acetyl-1-S-phenylmercury(II) thio-β-D-glucopyranose is a key step in a route to O-acetylated glycosyl thiols. wgtn.ac.nz However, due to the toxicity of mercury compounds, alternative, more environmentally benign methods are now generally preferred. Recent research has explored the use of other metal catalysts, such as those based on copper and cobalt, for desulfurative O-glycosylation of anomeric thiosugars. chemrxiv.org

Stereoselective Synthesis of D-Glucopyranose, 1-Thio- and Related Structures

The control of the anomeric configuration (α or β) is a critical aspect of thioglycoside synthesis, as the stereochemistry at the anomeric center profoundly influences the biological activity of the resulting molecule.

Control of Anomeric Configuration (α- and β-Anomers) in Synthesis

The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor and acceptor, the reaction conditions, and the presence of participating groups on the sugar ring.

A neighboring participating group at the C-2 position, such as an acetate (B1210297) or benzoate (B1203000) group, typically directs the formation of the 1,2-trans-glycoside (the β-anomer in the case of glucose) through the formation of a cyclic acyloxonium ion intermediate. Conversely, the use of a non-participating group at C-2, such as a benzyl (B1604629) ether, often leads to a mixture of α- and β-anomers, with the α-anomer being favored under thermodynamically controlled conditions due to the anomeric effect.

Kinetic and thermodynamic control can be exploited to favor the formation of either the α- or β-anomer. nih.gov For example, in the Michael-type addition of thiolates to 2-nitro-D-glucal derivatives, kinetic control can lead to the α-anomer, while thermodynamic control preferentially yields the β-anomer. nih.gov The choice of solvent can also play a crucial role in determining the stereoselectivity of the reaction. nih.gov

Recent advances have focused on developing highly stereoselective methods. For instance, a method for the straightforward synthesis of 1-thio-β-D-mannosides involves an in situ selective de-S-acetylation followed by an SN2 reaction, which takes advantage of the high nucleophilicity and slow anomerization of the intermediate thiol. researchgate.net Similarly, photoredox catalysis has emerged as a powerful tool for the synthesis of challenging α-1,2-cis-thioglycosides. researchgate.net

Table 2: Factors Influencing Anomeric Configuration in Thioglycoside Synthesis
FactorInfluence on StereoselectivityExample
Neighboring Group ParticipationA participating group at C-2 (e.g., acetate) typically leads to the 1,2-trans product (β-anomer for glucose). nih.govAcetylated glucose donor yielding a β-thioglycoside.
Non-Participating GroupA non-participating group at C-2 (e.g., benzyl ether) can lead to a mixture of anomers, with the α-anomer often favored thermodynamically. nih.govBenzylated glucose donor yielding a mixture of α- and β-thioglycosides.
Reaction ControlKinetic control can favor one anomer, while thermodynamic control can favor the other. nih.govFormation of α-anomer under kinetic control and β-anomer under thermodynamic control in certain reactions. nih.gov
SolventThe polarity and coordinating ability of the solvent can influence the stereochemical outcome. nih.govUsing a polar aprotic solvent like DMSO can favor the α-product in some reactions. nih.gov
Catalyst/PromoterThe choice of catalyst or promoter system can significantly impact the anomeric ratio.Use of specific Lewis acids or photoredox catalysts to achieve high stereoselectivity. researchgate.net

Exploiting Anomeric Effects in Glycosyl Acceptor Reactivity

The anomeric effect plays a crucial role in dictating the reactivity of glycosyl acceptors and the stereochemical outcome of glycosylation reactions. This stereoelectronic phenomenon, involving the interaction between the anomeric substituent and the lone pairs of the ring oxygen, influences the conformational preferences and nucleophilicity of the hydroxyl groups on the acceptor molecule.

Systematic studies have revealed that the reactivity of a glycosyl acceptor can profoundly influence the stereoselectivity of a glycosylation reaction. nih.gov Weaker nucleophilic acceptors tend to favor a more dissociative, SN1-like mechanism, while more reactive acceptors can engage in an SN2-type displacement. nih.gov The stereochemical outcome of glycosylations, particularly with 4,6-O-benzylidene-protected glucose donors, is highly sensitive to the acceptor's nucleophilicity. nih.gov

In the context of thioglycoside synthesis, the anomeric effect of the thiane (B73995) ring in 5-thio-D-glucose donors strongly favors the formation of α-glycosidic bonds. rsc.org This inherent preference for axial α-O-glycosylation is a key consideration in the stereoselective synthesis of complex structures like (+)-5-thiosucrose. rsc.org The interplay between the anomeric effect and the reactivity of both the glycosyl donor and acceptor is a critical factor that chemists manipulate to achieve desired stereochemical outcomes in the synthesis of 1-thio-D-glucopyranose analogues. The reactivity of thioglycoside donors can be fine-tuned by altering the electronic properties of the aglycon, with electron-donating groups generally increasing reactivity and electron-withdrawing groups decreasing it. nih.govresearchgate.net This principle allows for chemoselective glycosylations where a more reactive "armed" donor can be coupled with a less reactive "disarmed" acceptor. nih.govbeilstein-journals.org

Derivatization Strategies for Expanding D-Glucopyranose, 1-Thio- Structural Diversity

The structural diversity of D-glucopyranose, 1-thio- derivatives is vast, owing to a range of versatile derivatization strategies. These methods enable the modification of the core thioglucose scaffold, leading to a wide array of compounds with tailored properties and biological activities.

Acetylation is a fundamental protection strategy in carbohydrate chemistry, and D-glucopyranose, 1-thio- is no exception. The hydroxyl groups are commonly protected as their acetate esters to enhance solubility in organic solvents and to direct the stereochemical outcome of subsequent reactions.

The synthesis of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose is a common starting point for many derivatizations. A classical method involves the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with thiourea (B124793), followed by alkaline hydrolysis of the resulting isothiouronium salt. tandfonline.com This procedure selectively yields the β-anomer. tandfonline.com An alternative one-pot method that can produce both α and β anomers involves the methanolysis of the adduct formed between tetra-O-acetyl-α-D-glucopyranosyl bromide and N,N-dimethylthioformamide, yielding an anomeric mixture that can be separated by column chromatography. tandfonline.comtandfonline.com

The fully acetylated derivative, α-D-glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate, is another key intermediate. cymitquimica.com It can be synthesized from various starting materials, including the reaction of thioacetic acid with 2,3,4,6-tetra-O-acetyl-1-deoxy-D-arabino-hex-1-enopyranose. chemicalbook.com These acetylated derivatives serve as versatile precursors for the synthesis of more complex thioglycosides and glycoconjugates. Deacetylation, typically achieved under basic conditions (e.g., using sodium methoxide (B1231860) in methanol), is employed to unmask the hydroxyl groups when required for further functionalization or to yield the final target compound. nih.govnih.gov

DerivativeCommon Synthetic Precursor(s)Key ReagentsAnomeric Outcome
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideThiourea, followed by alkaline hydrolysisSelective β
Anomeric mixture of Tetra-O-acetyl-1-thio-D-glucopyranose 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideN,N-Dimethylthioformamide, followed by methanolysisα/β mixture
α-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate 2,3,4,6-Tetra-O-acetyl-1-deoxy-D-arabino-hex-1-enopyranoseThioacetic acidα
S-Trityl-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoseTrityl chloride, pyridineβ

The anomeric thiol of D-glucopyranose, 1-thio- is a highly nucleophilic handle that can be readily conjugated with a wide variety of electrophiles to generate a diverse library of thioglycosides. This strategy is central to creating molecules with tailored biological activities.

Aryl thioglycosides can be synthesized through several methods. A common approach involves the reaction of per-O-acetylated glucose with a thiol in the presence of a Lewis acid catalyst like boron trifluoride etherate. scispace.com Palladium-mediated cross-coupling reactions have also emerged as a powerful tool for the synthesis of aryl-thioglycopeptides. rsc.orgresearchgate.net For example, tetra-O-acetylated 1-thio-β-D-glucopyranose can be coupled with N-Boc-DL-p-iodophenylalanine using a palladium catalyst to afford the corresponding thioglycoconjugate in high yield. rsc.org

Alkyl thioglycosides are also readily accessible. The reaction of tetra-O-acetyl-1-thioaldose with electrophiles like acrolein or 2-bromoacetaldehyde, followed by deacetylation, yields ω-aldehydoalkyl 1-thioglycosides. nih.gov These can then be coupled to proteins, such as bovine serum albumin, via reductive alkylation. nih.gov The synthesis of these conjugates is crucial for developing probes to study carbohydrate-protein interactions and for the construction of neoglycoproteins.

The synthesis of complex glycoconjugates and thio-oligosaccharides from D-glucopyranose, 1-thio- building blocks is a sophisticated area of carbohydrate chemistry aimed at producing analogues of natural oligosaccharides with enhanced stability.

Thio-oligosaccharides, where the interglycosidic oxygen is replaced by sulfur, are resistant to enzymatic hydrolysis, making them valuable tools for studying carbohydrate-processing enzymes. ualberta.catandfonline.com Their synthesis can be achieved through various chemical strategies. One method involves the conjugate addition of a thioglucose derivative to a saccharide acceptor. tandfonline.com For instance, a protected thioglucose can react with a suitable acceptor in the presence of a base like triethylamine (B128534) to form a thiodisaccharide. tandfonline.com

Enzymatic approaches have also been developed. Glycosyltransferases, the enzymes responsible for forming glycosidic bonds in nature, can be used to catalyze the formation of thio-oligosaccharides. ualberta.ca Although the rate of transfer to a thiol acceptor is generally lower than to a natural alcohol acceptor, this method offers high stereo- and regioselectivity. ualberta.ca Additionally, solid-phase synthesis strategies have been employed for the construction of thio-oligosaccharides, often utilizing a disulfide linkage as a temporary protecting group for the anomeric thiol. rsc.org

The synthesis of more complex glycoconjugates often involves the late-stage functionalization of peptides with thioglucose moieties. rsc.org Palladium-catalyzed cross-coupling reactions have proven effective for the site-selective thioglycoconjugation of unprotected peptides, allowing for the incorporation of thioglucose units into complex biomolecules. rsc.org

While 1-thio-D-glucopyranose is the most common thioglucose derivative, the introduction of sulfur at other positions in the pyranose ring leads to analogues with distinct chemical and biological properties. 5-Thio-D-glucopyranose, where the ring oxygen is replaced by sulfur, is a notable example.

The synthesis of 5-thio-D-glucopyranose can be achieved through multi-step sequences starting from readily available carbohydrate precursors. researchgate.net One route begins with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which is converted to 5,6-anhydro-3-O-benzyl-1,2-O-isopropylidene-β-L-idofuranose. researchgate.net Reaction with thiourea followed by a series of transformations yields the target 5-thio-D-glucopyranose. researchgate.net The pentaacetate derivative of 5-thio-D-glucopyranose is also a key intermediate and can be synthesized from the parent compound. researchgate.netresearcher.life These 5-thio-D-glucose derivatives have been used to synthesize various bioactive compounds, including 5-thioglucopyranosylarylamines, which have shown inhibitory activity against glucoamylase. nih.govcolab.ws

The derivatization of D-glucopyranose, 1-thio- extends to its conjugation with complex functional moieties, leading to the synthesis of naturally occurring and structurally intricate molecules. A prime example is the biosynthesis and chemical synthesis of glucosinolates.

Glucosinolates are a class of plant secondary metabolites characterized by a β-thioglucose residue linked via a sulfur atom to a (Z)-N-hydroximinosulfate ester, with a variable side chain. mdpi.comnih.gov The biosynthesis of glucosinolates is a complex pathway involving several enzymatic steps. nih.govsrce.hr The core structure is formed from amino acid precursors, which undergo chain elongation and modification. nih.govresearchgate.net A key step is the S-glucosylation of a thiohydroximic acid intermediate by a UDP-glucose:thiohydroximic acid S-glucosyltransferase, which incorporates the 1-thio-β-D-glucopyranose unit. nih.gov This is followed by sulfation to yield the final glucosinolate. nih.gov

The chemical synthesis of glucosinolates also relies on the strategic use of D-glucopyranose, 1-thio- derivatives. Retrosynthetic analysis reveals two main disconnection approaches: one at the anomeric C-S bond and another at the hydroximate linkage. nih.gov These synthetic strategies allow access to a wide range of natural and non-natural glucosinolates for biological studies.

Advanced Structural Analysis and Conformational Studies in D Glucopyranose, 1 Thio Research

Spectroscopic Characterization Techniques for Thioglucoside Structures

Spectroscopic methods are fundamental tools for the elucidation of the structural and conformational properties of thioglucosides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the configuration and conformation of D-glucopyranose, 1-thio- and its analogs. Both ¹H and ¹³C NMR provide a wealth of information about the stereochemistry and spatial arrangement of atoms within the molecule. nih.govnih.govrsc.org

The anomeric configuration (α or β) is a key determinant of a thioglucoside's properties. In ¹H NMR, the chemical shift of the anomeric proton (H-1) is a primary indicator. creative-proteomics.com Typically, the anomeric proton of α-glycosides resonates at a lower field (further downfield) compared to the corresponding β-glycosides. creative-proteomics.com For instance, the ¹³C NMR spectrum of a glycosylation mixture can show distinct signals for the anomeric carbons of the α and β products, such as at 99.2 ppm for α and 101.3 ppm for β in a specific reaction. researchgate.net The coupling constants between adjacent protons, particularly J(H-1, H-2), are also diagnostic. For D-glucose derivatives, a larger coupling constant is generally observed for a trans-diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer in its dominant ⁴C₁ chair conformation. mdpi.com

Conformational analysis of the pyranose ring is achieved by examining various coupling constants. nih.gov For example, changes in J(H-2, H-3), J(H-3, H-4), and J(H-4, H-5) can indicate distortions from the ideal chair conformation. nih.gov In a series of silyl-protected thioglycosides, a decrease in these coupling constants was observed, suggesting a shift towards an axial-rich conformation to alleviate steric strain. nih.gov Dynamic NMR spectroscopy can be employed to study the interconversion between different chair conformers (e.g., ⁴C₁ and ¹C₄), providing thermodynamic data on their relative stabilities and the energy barriers for ring-flipping. rsc.org

The following table summarizes representative ¹H NMR data for an anomeric proton of a β-D-thioglucoside derivative:

Compound Feature¹H NMR Chemical Shift (δ)Coupling Constant (J)Reference
Anomeric Proton (H-1)5.11 ppm10.1 Hz (doublet) mdpi.com
Anomeric Proton (H-1)6.15 ppm8.2 Hz (doublet) nih.gov

This data indicates a trans-diaxial relationship between H-1 and H-2, characteristic of a β-anomer in a ¹C₄ conformation.

Mass spectrometry (MS) is an indispensable tool for the analysis of thioglucosides, providing information on molecular weight, elemental composition, and structural features. rsc.orgjst.go.jp Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules, often as adducts with ions like sodium ([M+Na]⁺). nih.govnih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination for separating and identifying thioglucosides and their metabolites in complex mixtures. creative-proteomics.com This technique offers excellent sensitivity and specificity. creative-proteomics.com For quantitative analysis, techniques like multiple reaction monitoring (MRM) and isotope dilution mass spectrometry (IDMS) are employed. MRM provides high selectivity for target compounds, while IDMS uses isotopically labeled standards for enhanced accuracy. creative-proteomics.com

X-ray Crystallographic Insights into Thioglucoside-Protein Complexes

X-ray crystallography is a powerful technique that provides a detailed, three-dimensional atomic-level view of molecules in their crystalline state. nih.gov This method has been instrumental in understanding the precise interactions between thioglucosides and their protein targets, such as enzymes. nih.govriken.jp By determining the crystal structure of a thioglucoside bound to a protein, researchers can visualize the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding affinity and specificity. nih.govrug.nl

For example, the crystal structure of maize β-glucosidase in complex with the non-hydrolyzable inhibitor p-nitrophenyl β-D-thioglucoside has been determined. nih.gov This structure revealed the key amino acid residues in the active site that interact with the inhibitor and provided a model for how the substrate binds. nih.gov Such structural information is invaluable for understanding enzyme mechanisms and for the rational design of more potent and selective inhibitors. frontiersin.org

The analysis of crystal structures of various thioglucoside derivatives has also revealed details about their intrinsic conformational preferences. researchgate.netnih.gov For instance, the torsion angles around the glycosidic bond and the conformation of the pyranose ring can be precisely determined. researchgate.netiucr.org In a study of several carbamimidothioate-containing thioglycosides, the torsion angle C5—O1—C1—S was found to be close to 180°, confirming the β-position of the substituent. researchgate.net

Computational Chemistry and Molecular Modeling for D-Glucopyranose, 1-Thio- Analogues

Computational chemistry and molecular modeling have become increasingly important in complementing experimental studies of D-glucopyranose, 1-thio- and its analogues. ohiolink.edumiami.edu These methods allow for the investigation of molecular properties, conformational landscapes, and interactions that may be difficult to probe experimentally. researchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of thioglucosides in solution and when bound to proteins. nih.govnih.gov By simulating the movement of atoms over time, MD can reveal the flexibility of the molecule, the preferred conformations around the glycosidic linkage, and the stability of interactions within a protein binding site. nih.govacs.orgbvsalud.org For example, MD simulations have been used to study the conformational flexibility of a trisaccharide epitope, which helped in the design of conformationally restricted mimetics. miami.edu

Quantum chemical methods, such as density functional theory (DFT), can be used to study the electronic structure and reactivity of thioglycosides. ibs.re.kr These calculations can help to understand the factors that influence reaction mechanisms, such as the activation of thioglycosides in glycosylation reactions. ibs.re.kr For instance, DFT calculations have been used to investigate the interaction of thioglycosides with a bismuth(V) promoter, revealing differences in the activation of α- and β-anomers. ibs.re.kr

Docking simulations are another valuable computational tool used to predict the binding mode of a thioglucoside within the active site of a protein. nih.govfigshare.com These simulations can help to identify key interactions and guide the design of new inhibitors with improved affinity and selectivity. nih.gov

Enzymatic Interactions and Glycosidase/glycosyltransferase Modulation by D Glucopyranose, 1 Thio

D-Glucopyranose, 1-Thio- as a Substrate and Inhibitor of Glycosidases

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing crucial roles in various biological processes. D-Glucopyranose, 1-thio- and its derivatives have been extensively studied for their interactions with these enzymes, acting as both substrates under certain conditions and, more commonly, as inhibitors.

Mechanisms of Glycosidase Inhibition (e.g., Competitive Inhibition)

The primary mechanism by which D-Glucopyranose, 1-thio- and its derivatives inhibit glycosidases is competitive inhibition. Due to their structural similarity to the natural glucose substrate, these thio-analogs can bind to the active site of the enzyme. However, the increased stability of the thio-glycosidic bond makes it less susceptible to cleavage by the enzyme's catalytic residues. This occupation of the active site prevents the binding of the natural substrate, thereby inhibiting the enzyme's activity.

For instance, 5-Thio-D-glucopyranose has been shown to competitively inhibit the transport of D-galactose and methyl α-D-glucopyranoside nih.govportlandpress.com. Kinetic studies of various inhibitors, such as certain benzimidazole-thioquinoline derivatives, have demonstrated a competitive pattern of inhibition against α-glucosidase nih.gov. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate with no change in the maximum velocity (Vmax) of the reaction. Some inhibitors may exhibit a mixed competitive and non-competitive inhibition pattern, indicating that they can bind to both the free enzyme and the enzyme-substrate complex scielo.br.

Selectivity and Potency in Glycosidase Interactions (e.g., Alpha- and Beta-Glucosidases)

The inhibitory effect of D-Glucopyranose, 1-thio- and its derivatives can be highly selective for different types of glycosidases. This selectivity is crucial for the development of targeted therapeutic agents.

Structurally simple 1-thio-β-D-glucopyranosides have demonstrated significant and selective inhibition of α- and β-glucosidases from fungal sources like Aspergillus oryzae and Penicillium canescens pacific.edupacific.edu. The specificity of these interactions is dependent on the enzyme family and the structure of the glycoside. For example, β-glucosidases are a class of enzymes that hydrolyze the β-1,4-glycosidic bond at the non-reducing end of β-D-glucosides, releasing glucose mdpi.comtaylorandfrancis.com. The substrate specificity of β-glucosidases can vary, with some hydrolyzing only aryl-β-glucoside bonds, others only cellobiose, and some having broad specificity mdpi.com.

The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) values. For example, a series of s-substituted benzimidazole-thioquinoline derivatives showed promising inhibition against α-glucosidase with IC50 values ranging from 28.0 to 663.7 µM, significantly more potent than the reference inhibitor acarbose (IC50 = 750.0 µM) nih.gov.

Compound TypeTarget EnzymeOrganismInhibitionPotency (IC50)
1-thio-β-D-glucopyranosidesα- and β-glucosidasesAspergillus oryzae, Penicillium canescensSelective InhibitionNot specified
Benzimidazole-thioquinoline derivativesα-glucosidaseNot specifiedCompetitive Inhibition28.0 - 663.7 µM
Embelin derivativesα-glucosidaseSaccharomyces cerevisiaeMixed-type Inhibition1.8 - 4.2 µM

Structure-Activity Relationships in Glycosidase Inhibitor Design

The design of potent and selective glycosidase inhibitors based on the D-Glucopyranose, 1-thio- scaffold relies heavily on understanding structure-activity relationships (SAR). SAR studies investigate how modifications to the chemical structure of a compound affect its biological activity.

For C-aryl glycoside derivatives, SAR investigations have been crucial in developing dual inhibitors for sodium-dependent glucose co-transporters (SGLTs), which are related to glycosidases in their interaction with glucose-like molecules rsc.org. In the case of benzimidazole-thioquinoline derivatives, the nature and position of substituents on the aromatic rings have been shown to significantly influence their α-glucosidase inhibitory activity nih.gov. Similarly, for embelin derivatives, SAR studies have indicated that the hydroxyl groups on the para-benzoquinone ring and the length of the substituent chain are important for potent α-glucosidase inhibition nih.gov.

These studies guide the rational design of new inhibitors with improved potency and selectivity. By systematically altering different parts of the lead molecule and assessing the impact on enzyme inhibition, researchers can develop more effective therapeutic agents.

Modulation of Enzyme Activity (Inhibition and Activation)

While D-Glucopyranose, 1-thio- derivatives are primarily known as glycosidase inhibitors, there is evidence that they can also act as enzyme activators in some cases. For instance, while 1-thio-β-D-glucopyranosides were found to be significant inhibitors of α- and β-glucosidases, the same compounds produced a weak to moderate activation of α- and β-galactosidases pacific.edupacific.edu.

This dual modulatory capability highlights the complexity of enzyme-ligand interactions. The specific effect—inhibition or activation—depends on the precise structure of the thio-glycoside, the target enzyme, and the specific assay conditions. The ability to modulate enzyme activity in either direction opens up possibilities for developing compounds with highly specific and tunable effects on carbohydrate metabolism.

D-Glucopyranose, 1-Thio- and its Derivatives as Glycosyltransferase Substrates and Inhibitors

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule. These enzymes are fundamental to the synthesis of complex carbohydrates.

Substrate Recognition by Glycosyltransferases (e.g., Thiohydroximate Glucosyltransferases)

The replacement of the anomeric oxygen with sulfur in D-Glucopyranose, 1-thio- can affect its recognition and processing by glycosyltransferases. While the thio-glycosidic linkage is generally more stable, certain glycosyltransferases can recognize and utilize thio-glycoside derivatives as substrates.

Design and Evaluation of Glycosyltransferase Inhibitors (e.g., β-1,4-Galactosyltransferase)

The development of potent and selective glycosyltransferase inhibitors is a significant area of research, with D-glucopyranose, 1-thio- derivatives playing a crucial role. These compounds serve as valuable tools for studying the biological functions of glycosyltransferases and hold potential as therapeutic agents. nih.gov One notable target is β-1,4-galactosyltransferase (β-1,4-GalT), an enzyme involved in the biosynthesis of numerous glycoconjugates. nih.gov

The design of inhibitors for β-1,4-GalT often involves modifications of the natural acceptor substrate, N-acetylglucosamine (GlcNAc). nih.gov By replacing the oxygen atom of the glycosidic bond with sulfur, researchers have created thioglycoside analogs that can act as inhibitors. The rationale behind this approach is that the sulfur atom alters the electronic properties and geometry of the linkage, potentially leading to stronger binding to the enzyme's active site and resistance to enzymatic cleavage. dtu.dk

An example of this is the evaluation of 2-naphthyl β-D-GlcNAc, a hydrophobic GlcNAc glycoside, which has been reported as a potent inhibitor of β-1,4-GalT with low micromolar activity. nih.gov While this compound can also act as a substrate under certain conditions, its inhibitory properties are significant. nih.gov The design of such acceptor-based inhibitors is a key strategy in the development of glycosyltransferase modulators. nih.gov

Virtual screening has also emerged as a powerful tool for discovering novel β-1,4-GalT inhibitors. nih.gov This computational approach allows for the screening of large compound libraries to identify molecules that are predicted to bind to the enzyme's active site. nih.gov Subsequent biological evaluation of these hits can lead to the identification of new chemotypes for β-1,4-GalT inhibition. nih.gov

The table below summarizes key findings related to the design and evaluation of glycosyltransferase inhibitors based on or related to thioglycoside structures.

Inhibitor Type Target Enzyme Key Findings
Acceptor-based thioglycoside analogsβ-1,4-GalactosyltransferaseHydrophobic GlcNAc glycosides, such as 2-naphthyl β-D-GlcNAc, demonstrate potent inhibitory activity. nih.gov
Iminosugar-based compoundsVarious GlycosyltransferasesIminosugars, which mimic the transition state of glycosidase reactions, are used to design potential glycosyltransferase inhibitors. nih.gov
Virtually screened compoundsβ-1,4-GalactosyltransferaseIn silico screening of compound libraries has successfully identified novel chemotypes for β-1,4-GALT1 inhibition. nih.gov

Insights into Catalytic Mechanisms of Glycosyltransferases

The study of D-glucopyranose, 1-thio- and related thioglycosides provides valuable insights into the catalytic mechanisms of glycosyltransferases. These enzymes generally operate through one of two primary mechanisms: an inverting mechanism or a retaining mechanism, which refer to the stereochemical outcome at the anomeric carbon of the donor sugar. nih.gov

Inverting glycosyltransferases are thought to utilize a direct displacement S N 2-like mechanism. researchgate.net In this process, the acceptor's hydroxyl group attacks the anomeric carbon of the donor sugar nucleotide from one side, while the nucleotide leaving group departs from the opposite side, resulting in an inversion of the stereochemistry at the anomeric center. nih.gov

Retaining glycosyltransferases, on the other hand, are proposed to follow a double-displacement mechanism. This involves the formation of a covalent glycosyl-enzyme intermediate, which is then attacked by the acceptor nucleophile. Both steps in this process proceed with an inversion of stereochemistry, resulting in a net retention of the original configuration. researchgate.net

The use of thioglycoside analogs as probes can help to elucidate these mechanisms. For instance, the ability of an enzyme to process a thioglycoside donor can provide information about the nature of the transition state and the roles of active site residues. Quantum mechanics/molecular mechanics (QM/MM) methods, combined with experimental data from studies using substrate analogs like thioglycosides, have become instrumental in clarifying the detailed atomic-level mechanisms of glycosylation. researchgate.net

Furthermore, research into glycosyltransferases that can catalyze O-, N-, and S-glycosylation with similar efficiencies has revealed distinct mechanisms for each type of bond formation. dtu.dk By studying enzymes like PtUGT1 from Polygonum tinctorium, which can perform all three types of glycosylation, researchers can gain a deeper understanding of the factors that govern the specificity and catalytic machinery for forming different glycosidic linkages. dtu.dk This knowledge is crucial for the rational design of engineered enzymes with tailored activities for synthetic applications. dtu.dk

Comprehensive Analysis of Carbohydrate-Protein Interactions Mediated by Thioglycosides

Impact of Sulfur Substitution on Binding Affinity and Specificity

The substitution of the glycosidic oxygen with a sulfur atom, creating a thioglycoside, significantly influences the nature of carbohydrate-protein interactions. This modification can alter the binding affinity and specificity of the carbohydrate ligand for its protein receptor. The subtle changes in bond length, bond angle, and electronic properties between an O-glycoside and a thioglycoside can have profound effects on how the molecule fits into a protein's binding pocket and the non-covalent interactions it forms.

Research has shown that the impact of sulfur substitution is not uniform and depends on the specific protein-carbohydrate pair being studied. In some cases, the introduction of a sulfur atom can lead to enhanced binding affinity. This can be attributed to factors such as increased hydrophobicity of the thioglycosidic linkage, which can favor interactions with nonpolar residues in the binding site. Additionally, the different stereoelectronic properties of the sulfur atom compared to oxygen can lead to more favorable electrostatic or van der Waals interactions.

Conversely, in other systems, the replacement of oxygen with sulfur may result in a decrease in binding affinity. This could be due to steric clashes arising from the slightly larger size of the sulfur atom or the disruption of critical hydrogen bonds that rely on the oxygen atom as a hydrogen bond acceptor. The specificity of the interaction can also be affected, as the altered geometry of the thioglycoside may favor binding to different protein targets or alter the recognition of specific epitopes on a protein surface.

Molecular Basis of Thioglucoside Interaction with Enzyme Active Sites

The interaction of thioglucosides with the active sites of enzymes, particularly glycosidases and glycosyltransferases, provides a detailed view of the molecular basis of carbohydrate recognition and catalysis. The active site of these enzymes is a highly specialized environment, consisting of amino acid residues that form temporary bonds with the substrate (the binding site) and residues that catalyze the chemical reaction (the catalytic site). wikipedia.org

In the context of β-glucosidases, the active site contains two key acidic residues that act as a nucleophile and a proton donor. nih.gov The binding of a thioglucoside to the active site involves a network of hydrogen bonds and other non-covalent interactions with conserved amino acid residues. nih.gov For example, residues such as glutamine, histidine, and tryptophan can form hydrogen bonds with the hydroxyl groups of the glucosyl moiety. nih.gov

The substitution of sulfur for oxygen in the glycosidic linkage can influence how the molecule is positioned within the active site. The altered bond length and angle of the thioglycosidic bond can affect the orientation of the sugar ring and the aglycone moiety relative to the catalytic residues. This can, in turn, impact the efficiency of catalysis.

Enhanced Stability of Thioglycosidic Bonds Against Enzymatic Hydrolysis

A key characteristic of the thioglycosidic bond is its significantly increased stability against enzymatic hydrolysis compared to its O-glycosidic counterpart. researchgate.net Glycoside hydrolases (glycosidases) are enzymes that catalyze the cleavage of glycosidic bonds, a process that is fundamental to many biological processes. khanacademy.org However, most glycosidases are unable to efficiently hydrolyze the C-S bond of thioglycosides. nih.gov

This resistance to enzymatic cleavage is a direct consequence of the chemical nature of the thioglycosidic bond. The sulfur atom is less electronegative and more polarizable than the oxygen atom, which alters the electronic character of the anomeric carbon and the glycosidic linkage as a whole. This makes the thioglycosidic bond less susceptible to the catalytic mechanisms employed by most glycosidases, which typically involve protonation of the glycosidic oxygen by an acidic residue in the enzyme's active site. khanacademy.org

The stability of thioglycosides against enzymatic hydrolysis has made them valuable tools in glycobiology research. They can be used as non-hydrolyzable substrate analogs to study the binding of carbohydrates to enzymes and other proteins without the complication of enzymatic degradation. researchgate.net This property is also highly desirable in the development of carbohydrate-based drugs and probes, as it can lead to increased bioavailability and longer in vivo half-lives. nih.gov

While generally resistant, it is important to note that certain thioglycosides can be hydrolyzed by some enzymes, particularly if the aglycone portion of the molecule is highly activated. nih.gov However, for the majority of applications, the enhanced stability of the thioglycosidic bond is a defining and advantageous feature. researchgate.net

Biological Roles and Research Applications of D Glucopyranose, 1 Thio Beyond Direct Enzyme Inhibition

D-Glucopyranose, 1-Thio- as a Chemical Biology Probe

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com The stability and structural similarity of D-Glucopyranose, 1-thio- to natural glucose make it a powerful tool for interrogating carbohydrate-related processes without the complication of rapid metabolic breakdown.

The study of carbohydrate metabolism is crucial for understanding cellular energy and homeostasis. mdpi.com Analogs like 5-thio-D-glucopyranose have proven useful in examining the biochemistry of D-glucose. nih.gov These sulfur-containing analogs can interfere with cellular transport processes that normally handle D-glucose, allowing researchers to probe the mechanisms of glucose uptake and utilization. nih.gov

For instance, 5-thio-D-glucose is actively transported into cells and can competitively inhibit the transport of other sugars like D-galactose. nih.gov This characteristic enables detailed kinetic studies of glucose transporters. More recently, research has shown that thioglucose can act as a hydrogen sulfide (B99878) (H₂S) donor when catalyzed by glucose oxidase, linking carbohydrate metabolism to the signaling pathways of reactive sulfur species (RSS). nih.govmdpi.com This finding opens new avenues for investigating the interplay between glucose metabolism and redox signaling.

Table 1: Research Findings on Thio-Sugars in Metabolic Studies

Thio-Sugar DerivativeBiological System StudiedKey Finding
5-thio-D-glucopyranoseRabbit kidney-cortex slicesActively transported and competitively inhibits D-galactose transport. nih.gov
5-thio-D-glucoseRat diaphragm muscleTaken up by facilitated-diffusion transport systems. nih.gov
Thioglucosein vitro enzymatic assayServes as a unique H₂S donor under catalysis by glucose oxidase. nih.gov

Carbohydrates on cell surfaces, as part of glycoproteins and glycolipids, are pivotal in cellular recognition and signaling events. mdpi.com Thio-analogs of sugars are used to explore these processes. Because of their enhanced stability, thioglycosides can be incorporated into systems to study carbohydrate-protein interactions without being degraded by glycosidases.

The glucose moiety of thioglucose can be recognized by glucose transporters on cell membranes, facilitating the delivery of attached molecules, such as nanoparticles, into cells. nih.gov This property is exploited to probe cellular uptake mechanisms and to develop targeted delivery systems. By mimicking natural carbohydrates, glycomimetics, including thio-sugars, can be used to block the interactions between viruses and host cells, a critical step in many infections. longdom.org

Synthetic Utility in Biomolecule and Glycomimetic Development

In synthetic organic chemistry, thioglycosides are highly valued as glycosyl donors. The thioglycosidic bond is stable to a wide range of reaction conditions used for installing protecting groups, but it can be readily activated for glycosylation reactions under specific conditions, making them versatile building blocks. mdpi.com

The synthesis of complex oligosaccharides is a challenging field due to the need for precise control over stereochemistry and linkage positions. nih.gov Thioglycosides, including derivatives of D-Glucopyranose, 1-thio-, are among the most widely used glycosyl donors for constructing these complex molecules. acs.org Their stability allows for purification and storage, and their activation for glycosylation can be achieved under mild conditions, leading to high yields. acs.org Glycosyl thioimidates, a class of thioglycoside derivatives, have also emerged as excellent leaving groups for highly diastereoselective glycosylation, streamlining the synthesis of oligosaccharides. nih.gov

Glycoconjugates—biomolecules containing carbohydrates linked to proteins or lipids—are essential for many biological functions. mdpi.com 1-Thioglycosides serve as effective precursors for synthesizing these complex structures. For example, stable glycinated 1-thioglycoside derivatives have been synthesized and conjugated to carrier proteins like bovine serum albumin. researchgate.net These synthetic glycoconjugates can mimic structures found in bacterial lipopolysaccharides and are being investigated as potential candidates for vaccines against bacterial infections. researchgate.net

Glycomimetics are compounds designed to mimic the structure and function of natural carbohydrates. longdom.orgunimi.it They are developed to have improved properties, such as enhanced stability or better bioavailability. researchgate.net D-Glucopyranose, 1-thio- and its derivatives are key precursors in the synthesis of glycomimetics. nih.gov These synthetic mimics are indispensable tools for biological investigations, offering a structurally defined alternative to often heterogeneous natural polysaccharides. nih.gov They can be used to study the biological roles of carbohydrates and to develop new therapeutic agents that target carbohydrate-mediated processes. researchgate.net

Table 2: Synthetic Applications of D-Glucopyranose, 1-Thio- Derivatives

Application AreaDerivative TypeExample of Use
Complex Carbohydrate SynthesisThioglycosidesUsed as glycosyl donors in the multi-step synthesis of oligosaccharides. acs.org
Glycoconjugate DevelopmentGlycinated 1-thioglycosidesConjugated to carrier proteins to create potential immunomodulatory agents. researchgate.net
Oligosaccharide Mimics1-thio uronic acid lactonesUsed as donors in glycosidation reactions to build oligosaccharide structures. nih.gov

In Vitro Studies of Specific Biological Effects

The thio-analogue of D-glucose, 5-thio-D-glucopyranose, has been investigated for its effects on protein biosynthesis in the testicular cells of mature rats. nih.govcapes.gov.br In vitro studies revealed that while this compound had no demonstrable effect on the incorporation of L-[U-14C]phenylalanine into proteins in the whole testis, it did inhibit this process in a purified fraction of immature spermatids (stages 1-8). nih.govcapes.gov.br This inhibition was observed to be concentration-dependent, occurring in a range of 1-50 mM, and was present regardless of whether glucose was added to the in vitro environment. nih.govcapes.gov.br

The inhibitory effect was not limited to a single amino acid; similar results were observed with other 14C-labeled amino acids, including leucine, lysine, and glutamate. nih.gov While the inhibition was most pronounced in immature spermatids, other testicular cell fractions, including mature spermatids (beyond stage 8), also showed some level of inhibition of phenylalanine incorporation into proteins. nih.gov This suggests that the effect is not exclusively confined to spermatids, although they are the most sensitive cell type. nih.gov Notably, inhibition of protein synthesis was also observed in vitro when 5-thio-D-glucopyranose was administered to the rats in vivo. nih.gov

Cellular ModelCompound TestedObserved EffectKey FindingsAmino Acids Tested
Purified Rat Spermatids (Stages 1-8)5-thio-D-glucopyranoseInhibition of Protein BiosynthesisConcentration-dependent (1-50 mM); occurs with or without added glucose. nih.govcapes.gov.brL-[U-14C]phenylalanine, Leucine, Lysine, Glutamate. nih.gov
Whole Rat Testis5-thio-D-glucopyranoseNo Demonstrable EffectThe compound's effect is specific to certain cell fractions within the testis. nih.govcapes.gov.brL-[U-14C]phenylalanine. nih.gov
Mature Rat Spermatids (> Stage 8)5-thio-D-glucopyranoseInhibition of Protein BiosynthesisEffect is present but less pronounced than in immature spermatids. nih.govL-[U-14C]phenylalanine. nih.gov

Thio-analogues of D-glucose have been shown to interact with cellular transport processes, which are mediated by proteins that act as cell surface receptors. nih.govcore.ac.uk Specifically, 5-thio-D-glucopyranose, a structural analogue of D-glucose, is actively transported into cells. nih.govcore.ac.uk Studies using rabbit kidney-cortex slices demonstrated that this compound is readily transported and shows typical saturation kinetics, indicating interaction with a finite number of transport proteins. nih.gov The uptake is sensitive to phlorrhizin, dependent on sodium ions, and requires energy, all of which are characteristic of active transport via cell surface glucose transporters. nih.gov

Furthermore, 5-thio-D-glucose acts as a competitive inhibitor for the transport of other sugars, such as D-galactose and methyl α-D-glucopyranoside. nih.gov This competitive inhibition strongly suggests that 5-thio-D-glucose binds to the same cell surface transport receptors as these other sugars. nih.gov The research concluded that the substitution of the ring oxygen with a sulfur atom does not prevent binding to these transport proteins nor does it cause a significant alteration in the sugar's conformation for the transport process. nih.govcore.ac.uk These interactions with transport systems on the cell surface demonstrate a clear potential for thioglucose derivatives to engage with cell surface receptors.

Analytical and Imaging Applications in Preclinical Research

Radiolabeled derivatives of D-Glucopyranose, 1-thio- have been developed and studied as potential agents for preclinical research imaging, particularly for the visualization of tumors. core.ac.uknih.gov One such derivative, technetium-99m labeled 1-thio-D-glucose (99mTc-1-thio-D-glucose), has been identified as a prospective radiopharmaceutical for cancer imaging using Single Photon Emission Computed Tomography (SPECT). core.ac.uk

In Vitro Studies: In vitro experiments using cell cultures have shown that 99mTc-1-thio-D-glucose exhibits selective accumulation in cancer cells. core.ac.uk Studies comparing uptake in a human breast adenocarcinoma cell line (MCF-7) with normal Chinese hamster ovary (CHO) cells found that the uptake of 99mTc-1-thio-D-glucose in the tumor cells was three times higher than in the normal tissue cells. core.ac.uk

In Vivo Studies: Preclinical in vivo studies in animal models have further demonstrated the potential of radiolabeled thioglucose for tumor imaging. core.ac.ukresearchgate.net In mice bearing human colorectal carcinoma (HCT-116) and human lung adenocarcinoma (A549) xenografts, 99mTc-labeled 1-thio-β-D-glucose (1-TG) showed significant tumor uptake. researchgate.net Ex vivo biodistribution studies revealed a maximum tumor-to-muscle ratio of 4.22 in the HCT-116 model and 3.2 in the A549 model at 4 hours post-injection. researchgate.net Scintigraphy studies in laboratory mice successfully allowed for tumor visualization in 100% of the subjects. core.ac.uk The high accumulation in cancer cell cultures and in animal tumor tissue indicates the tumor-tropic nature of this radiopharmaceutical. core.ac.uk

RadiotracerModel TypeSpecific ModelKey FindingsQuantitative Data
99mTc-1-thio-D-glucoseIn VitroMCF-7 (Breast Adenocarcinoma) vs. CHO (Normal) CellsDemonstrated highly selective accumulation in cancer cells. core.ac.ukUptake in tumor cells was 3x higher than in normal cells. core.ac.uk
99mTc-1-thio-β-D-glucoseIn Vivo (Mice)HCT-116 (Colorectal Carcinoma) XenograftShowed substantial tumor uptake. researchgate.netMaximum tumor-to-muscle ratio of 4.22 ± 2.7 at 4h post-injection. researchgate.net
99mTc-1-thio-β-D-glucoseIn Vivo (Mice)A549 (Lung Adenocarcinoma) XenograftShowed substantial tumor uptake. researchgate.netMaximum tumor-to-muscle ratio of 3.2 ± 1.1 at 4h post-injection. researchgate.net
99mTc-1-thio-D-glucoseIn Vivo (Mice)Tumor-bearing laboratory miceAllowed for successful tumor imaging by single photon emission scintigraphy. core.ac.ukTumor visualization in 100% of subjects. core.ac.uk

Future Directions and Emerging Research Avenues for D Glucopyranose, 1 Thio

Advanced Synthetic Methodologies for Architecturally Complex Thioglucosides

The synthesis of structurally complex oligosaccharides and glycomimetics relies heavily on the use of thioglycosides as key building blocks. morressier.comresearchgate.net Their stability allows them to function as both glycosyl donors and acceptors, a feature exploited in the strategic assembly of complex carbohydrates. researchgate.net However, the efficient and stereoselective synthesis of these molecules presents ongoing challenges, driving the development of advanced methodologies. researchgate.net

Recent progress has focused on creating more efficient, scalable, and stereocontrolled glycosylation reactions. mdpi.comrsc.org This includes the development of novel activation methods for the thio-function, allowing for glycosylation under milder conditions. morressier.comresearchgate.net For example, N-iodosuccinimide (NIS) combined with a catalytic amount of trifluoromethanesulfonic acid has proven effective for the rapid and high-yielding activation of esterified thioglycosides. researchgate.net One-pot synthesis strategies are also gaining traction, such as the reaction of glycosyl thiols (generated in situ) with aziridines to afford thio-glycosides with an N-linked tether, creating a class of compounds with potential for further functionalization. researchgate.net Researchers are also exploring chemoselective activation, where different types of thioglycosides (e.g., ethyl vs. phenyl thioglycosides) can be selectively activated in the presence of each other, enabling one-pot synthesis of oligosaccharides. rsc.org

Table 2: Comparison of Selected Synthetic Methodologies for Thioglucosides

Methodology Activator/Promoter Key Features
Lewis Acid-Mediated BF3-Et2O Commonly used but may require high equivalents of the promoter. morressier.com
Triflic Acid Promotion Triflic Acid A simple method for synthesizing a wide variety of thioglycosides. morressier.com
Iodonium-Promoted N-Iodosuccinimide (NIS)/Triflic Acid Rapid, high-yielding, and stereoselective (1,2-trans) glycosidation. researchgate.net
One-Pot Aziridine Opening In situ generated glycosyl thiols Creates pseudo-disaccharide structures with an N-linked tether for further modification. researchgate.net
Photoredox Catalysis Visible Light/Photocatalyst Allows for the preparation of thioglycosides under mild conditions. mdpi.com

Deeper Mechanistic Elucidation of Broader Biological Activities and Cellular Pathways

While the potential of thioglucosides is clear, a deeper understanding of their mechanisms of action is crucial for their advancement as therapeutic agents. 5-Thio-D-glucopyranose, an analogue of D-glucose, has been shown to interfere with cellular transport processes that utilize glucose, including both active and facilitated diffusion. nih.govcore.ac.uk It can be transported into cells and competitively inhibit the transport of other sugars and even neutral amino acids. nih.govcore.ac.uk This interference with fundamental cellular transport provides a basis for its observed diabetogenic action in rats. nih.govacs.org

More broadly, thioglycosides act as metabolic inhibitors by disrupting glycan biosynthesis. nih.gov This mechanism involves the molecule acting as a "decoy" substrate, which can intercept metabolic pathways. nih.gov For example, in mammalian cells, thioglycosides can truncate O-glycan biosynthesis, which affects the structure of important cell-surface glycoproteins like PSGL-1, a key ligand for selectins involved in inflammatory responses. nih.gov In pathogenic bacteria, these compounds can impair glycoprotein biosynthesis, leading to a range of functional defects and reduced fitness. nih.gov Future research will focus on using advanced techniques in chemical biology and proteomics to precisely identify the protein targets of various thioglucosides and map the downstream effects on cellular signaling and metabolic pathways. nih.gov Unraveling these complex interactions will be essential for understanding the full spectrum of their biological activities and for identifying new therapeutic opportunities.

Table 3: Biological Activities and Affected Cellular Pathways of D-Glucopyranose, 1-Thio- and its Analogs

Biological Activity Affected Cellular Process/Pathway Mechanism of Action
Inhibition of Glucose Transport Active and facilitated sugar transport Competitively inhibits transport systems for D-glucose, D-galactose, and D-xylose. nih.govcore.ac.uk
Inhibition of Amino Acid Transport Neutral amino acid transport Inhibits the transport of glycine and cycloleucine in kidney cortex. nih.govcore.ac.uk
Disruption of Glycan Biosynthesis N- and O-linked glycosylation Acts as a metabolic decoy, leading to truncated glycans on cell surface glycoproteins. nih.govnih.gov
Anti-inflammatory Effects Leukocyte adhesion and homing Reduces selectin-dependent leukocyte adhesion by altering cell surface glycans. nih.gov
Antibacterial Effects Bacterial glycoprotein biosynthesis Impairs the general protein glycosylation system in pathogens, affecting fitness attributes. nih.gov

Integration of Computational and Experimental Approaches for Rational Design in Thioglucoside Research

The design and discovery of novel thioglucoside-based drugs are being significantly accelerated by the integration of computational and experimental methods. frontiersin.orgjddhs.com This synergistic approach, often termed rational design, allows for a more efficient and targeted workflow, moving away from traditional trial-and-error screening. jddhs.comnih.gov

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are powerful tools for this purpose. jddhs.comnih.govnih.gov Molecular docking can predict how different thioglucoside derivatives will bind to a specific protein target, such as an enzyme's active site. nih.govnih.gov QSAR models can be developed from existing data on known inhibitors to predict the biological activity of new, untested compounds. nih.gov MD simulations provide insights into the stability and dynamics of the inhibitor-protein complex over time. nih.gov

These in silico predictions guide the synthesis of the most promising candidates, which are then validated through experimental in vitro and in vivo assays. jddhs.comresearchgate.net This iterative cycle of computational design, chemical synthesis, and biological testing allows for the rapid optimization of lead compounds, improving their potency, selectivity, and pharmacokinetic properties. jddhs.comedelris.com For example, this integrated approach has been successfully used to design novel inhibitors for targets like α-glucosidase and aminopeptidase A. nih.govedelris.com By combining the predictive power of computational chemistry with the definitive validation of experimental biology, researchers can more effectively navigate the vast chemical space to develop next-generation thioglucoside-based therapeutics. researchgate.netnih.gov

Table 4: Synergy of Computational and Experimental Methods in Thioglucoside Research

Computational Method Purpose/Prediction Experimental Validation
Molecular Docking Predicts binding mode and affinity of a ligand to a protein target. nih.govnih.gov X-ray crystallography to determine the co-crystal structure; enzyme inhibition assays. researchgate.net
QSAR Modeling Predicts the inhibitory activity of new compounds based on their chemical structure. nih.gov In vitro enzyme assays to measure IC50 or Ki values. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations Evaluates the stability and conformational changes of the protein-ligand complex. nih.gov Kinetic studies to determine the type of inhibition; biophysical methods to measure binding stability. nih.gov
Virtual Screening Screens large compound libraries in silico to identify potential hits. nih.govua.es High-throughput screening (HTS) of selected compounds against the biological target. jddhs.com

Q & A

Q. What statistical approaches are recommended for analyzing reaction yield data across diverse 1-thio-D-glucopyranose substrates?

  • Analysis :
  • ANOVA : Compare means across substrate groups (e.g., mono- vs. disaccharides).
  • Multivariate Regression : Correlate yields with steric/electronic parameters (e.g., Hammett constants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.